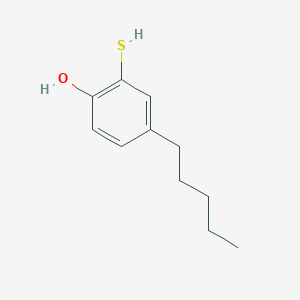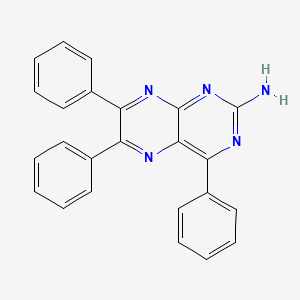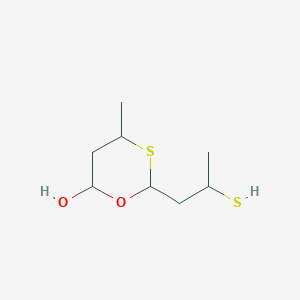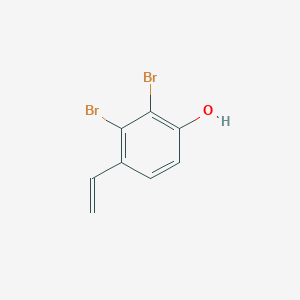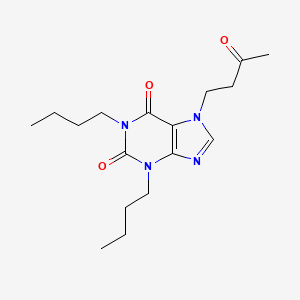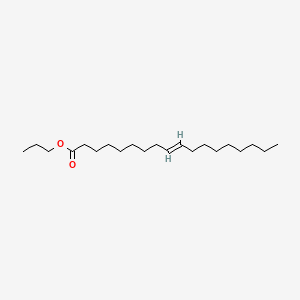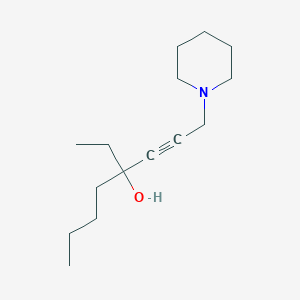
4-Ethyl-1-(piperidin-1-YL)oct-2-YN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-(piperidin-1-YL)oct-2-YN-4-OL is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-(piperidin-1-YL)oct-2-YN-4-OL typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions. The reaction conditions are optimized to achieve satisfactory yields of the target compound . The reaction involves the use of potassium hydroxide, varying reaction temperatures, and specific reaction media to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-1-(piperidin-1-YL)oct-2-YN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like ethyl bromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of monoethyl ethers.
Aplicaciones Científicas De Investigación
4-Ethyl-1-(piperidin-1-YL)oct-2-YN-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-(piperidin-1-YL)oct-2-YN-4-OL involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form strong interactions with biological macromolecules, such as proteins and enzymes. These interactions can modulate the activity of these macromolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on various cancer cell lines.
Uniqueness: 4-Ethyl-1-(piperidin-1-YL)oct-2-YN-4-OL is unique due to its specific structural features, such as the presence of an ethyl group and an alkyne moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
60184-95-4 |
|---|---|
Fórmula molecular |
C15H27NO |
Peso molecular |
237.38 g/mol |
Nombre IUPAC |
4-ethyl-1-piperidin-1-yloct-2-yn-4-ol |
InChI |
InChI=1S/C15H27NO/c1-3-5-10-15(17,4-2)11-9-14-16-12-7-6-8-13-16/h17H,3-8,10,12-14H2,1-2H3 |
Clave InChI |
LOMGVSMXUKTFAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(C#CCN1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
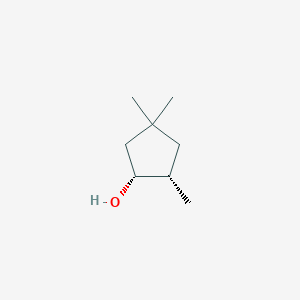
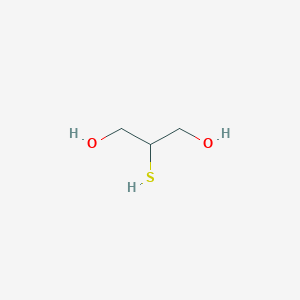
![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
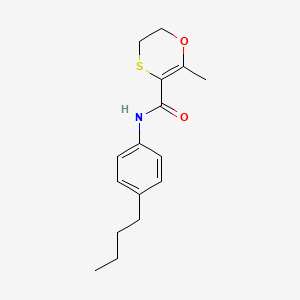

![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)
